molecular formula C12H19NOS B13200680 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole

2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole

Cat. No.: B13200680
M. Wt: 225.35 g/mol
InChI Key: MKKQEFHWCYYJEA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxymethyl group and a tetramethylcyclopropyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Attachment of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be introduced through a Friedel-Crafts alkylation reaction using tetramethylcyclopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the methoxymethyl group, potentially leading to the formation of thiazolidines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxymethyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, thiazolidines.

    Substitution: Various substituted thiazoles and derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole ring and the unique substituents may allow it to modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.

    2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-imidazole: Similar structure but with an additional nitrogen atom in the ring.

    2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-pyrazole: Similar structure but with a different ring system.

Uniqueness

The uniqueness of 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

2-(methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole

InChI

InChI=1S/C12H19NOS/c1-11(2)10(12(11,3)4)8-7-15-9(13-8)6-14-5/h7,10H,6H2,1-5H3

InChI Key

MKKQEFHWCYYJEA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=CSC(=N2)COC)C

Origin of Product

United States

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